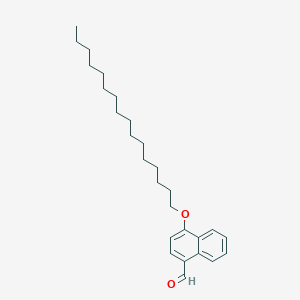
4-(Hexadecyloxy)naphthalene-1-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Hexadecyloxy)naphthalene-1-carbaldehyde is an organic compound that belongs to the class of naphthaldehydes It features a naphthalene ring substituted with a hexadecyloxy group at the 4-position and an aldehyde group at the 1-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hexadecyloxy)naphthalene-1-carbaldehyde typically involves the following steps:
Starting Material: The synthesis begins with naphthalene, which is subjected to a series of reactions to introduce the hexadecyloxy group and the aldehyde group.
Introduction of Hexadecyloxy Group: The naphthalene is first reacted with hexadecanol in the presence of a strong acid catalyst, such as sulfuric acid, to form 4-(Hexadecyloxy)naphthalene.
Formylation: The resulting compound is then subjected to a formylation reaction using a reagent such as dichloromethyl methyl ether (Cl2CHOMe) and a Lewis acid catalyst like aluminum chloride (AlCl3) to introduce the aldehyde group at the 1-position, yielding this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and purification techniques to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
4-(Hexadecyloxy)naphthalene-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The hexadecyloxy group can undergo nucleophilic substitution reactions, where the alkoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous medium or CrO3 in acetic acid.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable solvent.
Major Products Formed
Oxidation: 4-(Hexadecyloxy)naphthalene-1-carboxylic acid.
Reduction: 4-(Hexadecyloxy)naphthalene-1-methanol.
Substitution: Various substituted naphthalenes depending on the nucleophile used.
科学的研究の応用
4-(Hexadecyloxy)naphthalene-1-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, dyes, and polymers.
作用機序
The mechanism of action of 4-(Hexadecyloxy)naphthalene-1-carbaldehyde depends on its interaction with molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The hexadecyloxy group may influence the compound’s solubility and membrane permeability, affecting its distribution and activity within biological systems.
類似化合物との比較
Similar Compounds
1-Naphthaldehyde: Lacks the hexadecyloxy group, making it less hydrophobic and potentially less bioactive.
4-Methoxynaphthalene-1-carbaldehyde: Contains a methoxy group instead of a hexadecyloxy group, resulting in different solubility and reactivity.
4-(Octadecyloxy)naphthalene-1-carbaldehyde: Similar structure but with an octadecyloxy group, which may affect its physical and chemical properties.
Uniqueness
4-(Hexadecyloxy)naphthalene-1-carbaldehyde is unique due to its long alkyl chain, which imparts distinct hydrophobic characteristics and influences its interactions with biological membranes and proteins. This makes it a valuable compound for research in various scientific fields.
特性
CAS番号 |
54031-96-8 |
|---|---|
分子式 |
C27H40O2 |
分子量 |
396.6 g/mol |
IUPAC名 |
4-hexadecoxynaphthalene-1-carbaldehyde |
InChI |
InChI=1S/C27H40O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-22-29-27-21-20-24(23-28)25-18-15-16-19-26(25)27/h15-16,18-21,23H,2-14,17,22H2,1H3 |
InChIキー |
SZUAQYBEMISCSP-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCOC1=CC=C(C2=CC=CC=C21)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


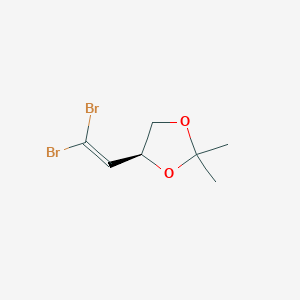
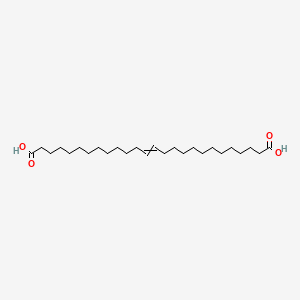
![N-[2-Amino-3-nitro-5-(trifluoromethyl)phenyl]naphthalene-1-carboxamide](/img/structure/B14631945.png)
![2(3H)-Benzofuranone, 3-[(dimethylamino)methyl]hexahydro-](/img/structure/B14631952.png)

![2-Methoxy-4-[(3-methoxyanilino)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14631965.png)
![2,2'-[(Butan-2-yl)azanediyl]diacetic acid](/img/structure/B14631969.png)


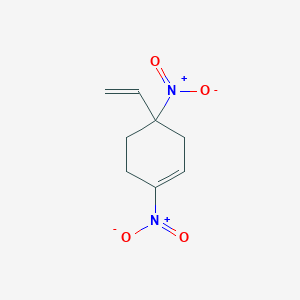
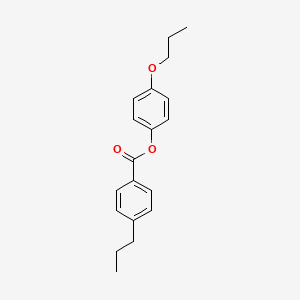
![3-{[Ethyl(phenyl)amino]methyl}benzene-1-sulfonamide](/img/structure/B14631994.png)
![Diazenediylbis[(4-ethylpiperazin-1-yl)methanone]](/img/structure/B14632007.png)
![1,3-Propanedione, 2-[bis(methylthio)methylene]-1,3-diphenyl-](/img/structure/B14632019.png)
